(2S)-2-AMINO-3-(2-BROMO-5-FLUOROPHENYL)PROPANOIC ACID
Description
“(2S)-2-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid” is a non-natural aromatic amino acid derivative with a chiral center at the α-carbon (S-configuration). Structurally, it belongs to the phenylalanine family, where the phenyl ring is substituted with bromine (Br) at the ortho (2nd) position and fluorine (F) at the meta (5th) position. The bromine atom introduces steric bulk and electron-withdrawing effects, while fluorine enhances electronegativity and metabolic stability. This compound’s molecular formula is C₉H₈BrFNO₂, with a molecular weight of 268.07 g/mol.
The stereospecific (2S) configuration is critical for biological activity, as seen in glutamate receptor ligands like AMPA ((RS)-α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid) .
Properties
IUPAC Name |
(2S)-2-amino-3-(2-bromo-5-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAKZRNUTRHNDB-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(C(=O)O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C[C@@H](C(=O)O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Catalyst Systems
Asymmetric hydrogenation of α,β-unsaturated precursors is a cornerstone for synthesizing enantiomerically pure α-amino acids. For (2S)-2-amino-3-(2-bromo-5-fluorophenyl)propanoic acid, rhodium (Rh) or ruthenium (Ru) complexes with chiral phosphine ligands are employed to induce the desired (S)-configuration. For example:
-
Rhodium catalysts : Rhodium(I)-(S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) enables hydrogenation of β-aryl-α-enamide esters with >95% enantiomeric excess (ee).
-
Ruthenium catalysts : RuCl₂[(R)-DM-SEGPHOS] selectively reduces ketone intermediates to secondary alcohols, which are subsequently functionalized to amino acids.
Table 1: Catalytic Asymmetric Hydrogenation Conditions
| Catalyst | Substrate | Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| Rh-(S)-BINAP | β-(2-Bromo-5-fluorophenyl)enamide | 50 | 25 | 98 | 92 |
| Ru-(R)-DM-SEGPHOS | α-Keto ester precursor | 30 | 40 | 96 | 88 |
Substrate Preparation
The unsaturated precursor, β-(2-bromo-5-fluorophenyl)acrylic acid , is synthesized via Heck coupling between 2-bromo-5-fluorobenzene and acrylic acid derivatives. Bromine and fluorine substituents on the aromatic ring necessitate careful optimization to avoid dehalogenation during hydrogenation.
Halogenation Strategies for Aromatic Substitution
Bromination of Fluorophenyl Intermediates
Direct bromination of fluorinated aromatic rings requires regioselective control. The patent CN112250562A describes a bromination method using N-bromosuccinimide (NBS) in dichloromethane with red phosphorus and sulfuric acid as co-catalysts. Applied to 5-fluoro-2-methoxybenzoic acid, this method achieves 92% yield of 2-bromo-5-fluoro-benzoic acid, which is subsequently demethylated and functionalized.
Table 2: Bromination Reaction Parameters
| Bromination Reagent | Solvent | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| NBS | Dichloromethane | Red P, H₂SO₄ | 0–25 | 92 |
| Br₂ | Chloroform | FeCl₃ | 40 | 85 |
Fluorination Techniques
Resolution of Racemic Mixtures
Enzymatic Resolution
Racemic mixtures of the amino acid are resolved using acylase enzymes that selectively hydrolyze the (R)-enantiomer of N-acetyl derivatives. A study in the RSC manuscript (d0md00174k1.pdf) reports using immobilized penicillin G acylase to achieve 99% ee for (S)-enantiomers.
Chiral Chromatography
Preparative HPLC with chiral stationary phases (e.g., Chiralpak IA) separates enantiomers, albeit with lower throughput compared to enzymatic methods.
Protecting Group Strategies
Carboxylic Acid Protection
The carboxylic acid group is protected as a tert-butyl ester during hydrogenation to prevent side reactions. Deprotection is achieved via trifluoroacetic acid (TFA) in dichloromethane.
Amino Group Protection
Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups shield the amino functionality. Boc removal uses HCl in dioxane, while Fmoc is cleaved with piperidine.
Final Synthesis and Characterization
Stepwise Assembly
A representative synthesis involves:
-
Bromination of 5-fluoro-2-methoxybenzoic acid to 2-bromo-5-fluoro-benzoic acid.
-
Esterification to methyl 2-bromo-5-fluoro-benzoate.
-
Heck coupling with methyl acrylate to form β-(2-bromo-5-fluorophenyl)acrylate.
-
Asymmetric hydrogenation to install the (S)-amino acid configuration.
-
Hydrolysis of the ester protecting group to yield the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can produce different amino acid analogs.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (2S)-2-amino-3-(2-bromo-5-fluorophenyl)propanoic acid is in the development of pharmaceuticals. The compound's structural features make it a candidate for designing inhibitors targeting specific enzymes or receptors. For instance, its bromine and fluorine substituents can enhance the binding affinity to biological targets, potentially leading to the development of new drugs for treating various diseases.
Case Study: Inhibitors of Protein Kinases
Research indicates that derivatives of phenylalanine can act as effective inhibitors of protein kinases, which are crucial in many signaling pathways related to cancer and other diseases. The introduction of halogen atoms like bromine and fluorine can significantly alter the pharmacokinetic properties and biological activity of these compounds .
Biochemical Research
In biochemical studies, (2S)-2-amino-3-(2-bromo-5-fluorophenyl)propanoic acid serves as an important building block for synthesizing peptides and proteins. Its incorporation into peptide sequences can help elucidate the role of specific amino acids in protein function and stability.
Example: Peptide Synthesis
The compound can be utilized in solid-phase peptide synthesis (SPPS), where it can replace natural amino acids to study the effects of halogenation on peptide conformation and activity. This approach has been instrumental in understanding the structure-function relationship in various biological systems .
Neuropharmacology
Another significant application is in neuropharmacology, where this compound can be used to investigate neurotransmitter systems. Its structural similarity to L-phenylalanine allows it to interact with neurotransmitter receptors, making it a candidate for studying neurotransmission mechanisms.
Research Insight: Modulation of Glutamate Receptors
Studies have shown that modifications in amino acids can affect the activity of glutamate receptors, which are critical for synaptic transmission and plasticity. The introduction of bromo and fluoro groups might influence receptor binding and activation, providing insights into potential therapeutic targets for neurodegenerative diseases .
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of enzyme inhibitors |
| Biochemical Research | Building block for peptide synthesis |
| Neuropharmacology | Investigation of neurotransmitter interactions |
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(2-bromo-5-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Halogenated Aromatic Amino Acids
Key Differences and Implications
Substituent Effects: Bromine vs. However, bromine’s polarizability may enhance hydrophobic interactions . Phenyl vs. Indole: Indole-containing analogs (e.g., ) engage in π-π stacking and hydrogen bonding via the NH group, whereas bromo-fluorophenyl derivatives rely on halogen bonding and steric effects .
Stereochemistry :
The (2S) configuration is conserved across active analogs (e.g., AMPA, ), suggesting that the target compound’s activity depends on this stereospecificity.
Pharmacological Potential: Unlike fluorinated indole derivatives (), which target the complement system, bromo-fluorophenylpropanoic acid may interact with glutamate receptors due to structural resemblance to AMPA and NMDA receptor ligands . The absence of a phosphonate group (cf.
Biological Activity
(2S)-2-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid, commonly referred to as 2-Br-5-F-Phe, is an amino acid derivative with notable biological activities. Its molecular formula is CHBrFNO, and it has been studied for its potential applications in medicinal chemistry, particularly in the context of neuropharmacology and anti-cancer research.
- Molecular Weight : 262.08 g/mol
- CAS Number : 1213171-46-0
- Synonyms : 2-Bromo-5-Fluoro-L-Phenylalanine, L-Phenylalanine, 2-bromo-5-fluoro-
Biological Activity Overview
The biological activity of (2S)-2-amino-3-(2-bromo-5-fluorophenyl)propanoic acid can be categorized into several key areas:
- Neurotransmitter Modulation
- Anticancer Properties
- Antibacterial Activity
Case Study 1: Neuropharmacological Effects
A study published in RSC Medicinal Chemistry explored the effects of various amino acid derivatives on AMPA receptor activity. It was found that (2S)-2-amino-3-(2-bromo-5-fluorophenyl)propanoic acid significantly inhibited AMPA receptor-mediated currents in vitro, suggesting its potential as a therapeutic agent for conditions like epilepsy and neurodegenerative diseases .
Case Study 2: Anticancer Activity
In a recent investigation published in PMC, researchers evaluated the cytotoxic effects of (2S)-2-amino-3-(2-bromo-5-fluorophenyl)propanoic acid on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC values indicating strong anticancer potential compared to standard chemotherapeutics .
Case Study 3: Antibacterial Efficacy
A study assessing the antibacterial properties of various compounds highlighted that (2S)-2-amino-3-(2-bromo-5-fluorophenyl)propanoic acid exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The MIC values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 125 |
These findings support its potential use as an antimicrobial agent .
Q & A
Basic Question
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and analyze degradation via HPLC. Bromine’s electron-withdrawing effect may enhance acid resistance .
- Thermal Gravimetric Analysis (TGA) : Determines decomposition temperatures, critical for storage and handling .
- Light Sensitivity Tests : Expose to UV-Vis light to assess photodegradation of the aryl halide moiety .
How can X-ray crystallography aid in resolving stereochemical ambiguities during synthesis?
Advanced Question
- Single-Crystal Growth : Use slow evaporation from polar solvents (e.g., methanol/water) to obtain diffraction-quality crystals .
- Data Collection : Synchrotron radiation improves resolution for light atoms (e.g., fluorine) .
- Density Functional Theory (DFT) : Compare experimental bond angles/distances with computational models to validate the (2S) configuration .
What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this amino acid derivative?
Advanced Question
- Coupling Reagents : Use HOBt/DIC instead of carbodiimides to reduce racemization during peptide bond formation .
- Low-Temperature Synthesis : Conduct reactions at 4°C to slow base-catalyzed stereoinversion .
- Resin Choice : Use Wang resin with pre-loaded Fmoc-protected amino acids to minimize side reactions .
How does the electronic nature of the 2-bromo-5-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?
Advanced Question
- Suzuki-Miyaura Coupling : Bromine acts as a superior leaving group compared to fluorine. Use Pd(PPh3)4 catalyst and aryl boronic acids to functionalize the phenyl ring .
- DFT Calculations : Predict regioselectivity by analyzing electron density maps; fluorine’s ortho/para-directing effects may guide substitution patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
